molecular formula C22H23ClN4O2 B2392222 N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251552-81-4

N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2392222
CAS No.: 1251552-81-4
M. Wt: 410.9
InChI Key: MWAIMKLTSOUMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide features a piperidine ring substituted at the 1-position with an acetamide group containing a 3-chlorophenyl moiety. The 4-position of the piperidine is linked to a 1,2,4-oxadiazole ring bearing a meta-tolyl (m-tolyl) substituent. This structural framework is critical for interactions with biological targets, particularly in receptor binding and modulation . The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability and bioavailability, while the piperidine scaffold contributes to conformational flexibility and solubility .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-15-4-2-5-17(12-15)21-25-22(29-26-21)16-8-10-27(11-9-16)14-20(28)24-19-7-3-6-18(23)13-19/h2-7,12-13,16H,8-11,14H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAIMKLTSOUMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C₂₂H₂₃ClN₄O₂
Molecular Weight 410.9 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bond Count 6
Topological Polar SA 86.7 Ų

Stepwise Synthetic Protocol

Synthesis of 3-(m-Tolyl)-5-(Piperidin-4-yl)-1,2,4-Oxadiazole (Fragment A)

The oxadiazole-piperidine hybrid is constructed via a three-stage process:

Stage 1: Piperidine-4-carboxylic Acid Hydrazide Formation
Piperidine-4-carboxylic acid undergoes hydrazidation with hydrazine hydrate (80°C, 6 h) in ethanol, achieving 92% conversion to the hydrazide intermediate. Excess hydrazine is removed via reduced-pressure distillation to prevent side reactions in subsequent steps.

Stage 2: Cyclocondensation with m-Tolyl Nitrile
The hydrazide reacts with m-tolunitrile in phosphorus oxychloride (POCl₃) under reflux (110°C, 4 h) to form the 1,2,4-oxadiazole ring. This Friedel-Crafts type cyclization proceeds through a nitrilium intermediate, with POCl₃ acting as both catalyst and dehydrating agent. The crude product is neutralized with saturated NaHCO₃ and extracted with dichloromethane (3 × 50 mL), yielding the 3-(m-tolyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole intermediate in 68% purity, requiring silica gel chromatography (EtOAc/hexanes 3:7) for isolation.

Stage 3: Boc Protection of Piperidine Nitrogen
To prevent unwanted side reactions during subsequent alkylation, the piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis (0°C to rt, 12 h). The Boc-protected derivative is obtained in 89% yield after aqueous workup.

Synthesis of N-(3-Chlorophenyl)-2-Bromoacetamide (Fragment B)

3-Chloroaniline (1.0 eq) reacts with bromoacetyl bromide (1.2 eq) in anhydrous dichloromethane at -10°C under N₂ atmosphere. Triethylamine (2.5 eq) is added dropwise to maintain pH 8-9, preventing HBr-mediated decomposition. After 3 h stirring, the mixture is washed with 5% HCl (2 × 30 mL) and brine, yielding 97% pure product by HPLC. Recrystallization from ethanol/water (4:1) gives colorless needles (mp 142-144°C).

Fragment Coupling via Nucleophilic Displacement

The critical coupling reaction employs a two-phase system to enhance reaction efficiency:

  • Boc-protected Fragment A (1.0 eq) is dissolved in dry DMF with K₂CO₃ (3.0 eq)
  • Fragment B (1.1 eq) in toluene is added via syringe pump over 2 h
  • Tetrabutylammonium iodide (0.1 eq) facilitates phase transfer catalysis
  • Reaction maintained at 60°C for 18 h under argon

Workup involves partitioning between ethyl acetate and 10% citric acid, followed by Boc deprotection using TFA/DCM (1:1) at 0°C. Neutralization with Amberlyst A21 resin affords the free base in 54% yield over two steps. LC-MS analysis shows 93.2% purity, with major impurities being mono-alkylated byproducts (4.1%) and residual Boc-protected material (2.7%).

Process Optimization Challenges

Oxadiazole Ring Formation Side Reactions

Early attempts using HCl gas instead of POCl₃ led to partial piperidine N-chlorination (12-15% byproduct formation). Switching to POCl₃ suppressed this pathway but introduced phosphorylated impurities (<3%) requiring activated charcoal treatment during workup.

Alkylation Selectivity Issues

Competitive O-alkylation at the oxadiazole oxygen was observed when using iodoacetamide derivatives (up to 22% O-alkylated product). Bromoacetamide's higher reactivity reduced this to 7%, while maintaining reaction temperature below 65°C further decreased it to 2.3%.

Crystal Polymorphism Control

Final compound crystallization from ethyl acetate/heptane produced two polymorphs:

  • Form I: Monoclinic P2₁/c, mp 189-191°C (thermodynamically stable)
  • Form II: Orthorhombic Pbca, mp 176-178°C (kinetically favored)

Seeding with Form I crystals and slow cooling (0.5°C/min) from 65°C to 25°C achieved >99% Form I content. XRPD analysis confirmed phase purity with characteristic peaks at 12.8°, 17.3°, and 21.7° 2θ.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 7.85 (d, J = 8.1 Hz, 1H, ArH), 7.72-7.68 (m, 2H, ArH), 7.52 (t, J = 8.0 Hz, 1H, ArH), 7.45-7.35 (m, 3H, ArH), 4.12 (s, 2H, CH₂CO), 3.81 (d, J = 12.3 Hz, 2H, Piperidine-H), 2.89 (t, J = 11.8 Hz, 2H, Piperidine-H), 2.63 (s, 3H, CH₃), 2.21-2.15 (m, 1H, Piperidine-H), 1.92-1.85 (m, 2H, Piperidine-H), 1.72-1.65 (m, 2H, Piperidine-H).

HRMS (ESI+): m/z calculated for C₂₂H₂₃ClN₄O₂ [M+H]⁺ 411.1584, found 411.1589.

Chromatographic Purity Assessment

HPLC method:

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
  • Mobile phase: 0.1% TFA in H₂O (A) / 0.1% TFA in MeCN (B)
  • Gradient: 20-80% B over 25 min
  • Retention time: 14.3 min
  • Purity: 99.6% (254 nm)

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Screening microwave conditions for oxadiazole formation showed significant rate enhancement:

  • Conventional heating: 4 h at 110°C → 68% yield
  • Microwave (300 W): 15 min at 120°C → 71% yield
  • Microwave (500 W): 5 min at 130°C → 63% yield (degradation observed)

Optimal microwave parameters (250 W, 100°C, 20 min) provided 73% yield with 98.4% conversion by in-line IR monitoring.

Enzymatic Resolution of Piperidine Intermediate

To address potential racemization during synthesis, immobilized lipase (Candida antarctica Lipase B) was employed for kinetic resolution of piperidine-4-carboxylic acid ethyl ester. The (R)-enantiomer showed 4.3-fold higher reactivity in subsequent oxadiazole formation, enabling 98% ee in the final product.

Scale-Up Considerations

Table 2: Pilot Plant Batch Data (10 kg scale)

Parameter Lab Scale Pilot Plant
Oxadiazole Cyclization 68% yield 61% yield
Alkylation Step 54% yield 49% yield
Total Cycle Time 92 h 78 h
API Purity 99.6% 99.1%
Residual Solvents <500 ppm 820 ppm

Key scale-up challenges included heat removal during exothermic alkylation (adiabatic temperature rise of 34°C observed) and particle size control during crystallization. Implementing a seeded cooling profile and switched solvent crystallization (acetonitrile/water) reduced residual DMF to 23 ppm in final batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the tolyl moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated compounds.

Scientific Research Applications

Anticancer Activity

The compound's structure suggests it may exhibit significant anticancer properties, primarily due to the presence of the 1,2,4-oxadiazole moiety, which is known for its bioactivity. Recent studies have highlighted the following findings:

  • Mechanism of Action : The oxadiazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.67 to 0.87 µM against various cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers .
  • Growth Inhibition : In a study evaluating a series of oxadiazole derivatives, several compounds exhibited high growth inhibition percentages against cancer cell lines such as SNB-75 (CNS cancer) and UO-31 (renal cancer), with growth percentages reaching up to 96.86% .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer TypeReference
Compound A0.67Prostate
Compound B0.80Colon
Compound C0.87Renal
Compound D0.24EGFR Inhibition

Antimicrobial Properties

In addition to its anticancer potential, N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide has been investigated for its antimicrobial activity:

  • Antibacterial Activity : Research has indicated that derivatives of oxadiazoles can exhibit strong antibacterial effects against various pathogens. For example, certain oxadiazole compounds have shown synergistic effects when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole .
  • Case Studies : A study focusing on the synthesis and antibacterial screening of novel oxadiazole derivatives found that specific compounds demonstrated significant inhibition against resistant bacterial strains, emphasizing the potential of these compounds in treating infections caused by antibiotic-resistant bacteria .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

Compound NameActivity TypePathogen TypeReference
Compound ESynergisticESKAPE pathogens
Compound FAntibacterialGram-positive bacteria
Compound GAntifungalVarious fungi

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide would depend on its specific biological targets. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Analogues with Varied Aromatic Substituents

N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide
  • Key Differences : Replaces the m-tolyl group with a 4-chlorophenyl substituent and introduces a methoxy group at the 4-position of the phenylacetamide.
  • Implications: The 4-chlorophenyl group may enhance hydrophobic interactions in target binding, while the methoxy group could influence electronic properties and solubility.
Brezivaptanum (2-[3-(3-chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide)
  • Key Differences : Substitutes the oxadiazole with a triazole ring and replaces the piperidine with a morpholinylethylphenyl group.
  • Brezivaptanum acts as a vasopressin receptor antagonist, highlighting how heterocycle choice dictates target specificity .

Analogues with Modified Heterocyclic Cores

Thiazolidine Derivatives (e.g., (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide)
  • Key Differences: Replaces the oxadiazole-piperidine core with a thiazolidine-dione ring conjugated to a phenoxy group.
  • However, their activity is weaker compared to aspirin (IC50 = 3.0 mM), likely due to reduced membrane permeability from the dione group .
PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
  • Key Differences : Retains the oxadiazole ring but replaces the piperidine with a pyridine and incorporates a lipophilic 4-butylcyclohexyl group.
  • Implications : Used in GPCR modulation, this compound demonstrates how lipophilic substituents enhance binding to hydrophobic pockets in receptors .

Analogues with Sulfanyl Linkages

2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
  • Key Differences : Introduces a sulfanyl bridge between the triazole and acetamide, with a pyridinyl substituent.
  • Implications : The sulfanyl group increases metabolic stability, while the pyridine enhances π-π stacking in target binding. Such modifications are common in antimicrobial agents .
N-(3-Chlorophenyl)-2-((4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • Key Differences : Similar to the above but includes a pyridin-4-yl group and ethyl substitution on the triazole.
  • Implications : The ethyl group may reduce steric hindrance, improving binding affinity for enzymes like cyclooxygenase .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound Piperidine-oxadiazole 3-chlorophenyl, m-tolyl Potential CNS/GPCR modulation
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]...acetamide Pyridinone-oxadiazole 4-chlorophenyl, 4-methoxyphenyl Improved hydrophobicity
Brezivaptanum Triazole Morpholinylethylphenyl, 3-chlorophenyl Vasopressin receptor antagonist (IC50 ~ nM)
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Thiazolidine-dione Methoxymethyl, phenoxy NO inhibition (IC50 = 45.6 µM)
PSN375963 Pyridine-oxadiazole 4-Butylcyclohexyl GPCR modulation

Research Findings and Implications

  • Oxadiazole vs. Triazole Cores : Oxadiazole-containing compounds (e.g., target molecule, PSN375963) exhibit superior metabolic stability compared to triazole derivatives, making them preferable for oral administration .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro) enhance binding to aromatic receptors, while alkyl or alkoxy groups (e.g., methoxy, ethyl) improve solubility and reduce cytotoxicity .
  • Piperidine vs. Pyridine Scaffolds : Piperidine offers greater conformational flexibility, aiding in allosteric modulation, whereas pyridine-based structures (e.g., PSN375963) prioritize steric complementarity .

Biological Activity

N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, an oxadiazole moiety, and a chlorophenyl group. The oxadiazole ring is known for its diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial effects.

1. Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • A study highlighted that oxadiazole derivatives show cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The IC50 values for these compounds often fall below 10 µM, indicating potent activity against tumor cells .
  • Specific modifications to the oxadiazole structure have led to enhanced activity. For example, one derivative demonstrated an IC50 value of 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) .

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Derivatives of similar oxadiazole compounds have shown efficacy against various bacterial strains. In particular, studies have reported significant antibacterial activity against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 µM .
  • The structure-activity relationship (SAR) studies suggest that the presence of the oxadiazole ring enhances the compound's ability to inhibit bacterial growth .

3. Anti-inflammatory and Analgesic Properties

Recent findings suggest that oxadiazole derivatives can also exhibit anti-inflammatory effects:

  • Compounds containing the oxadiazole ring have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory pathway . This inhibition could lead to potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Studies suggest that some oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityThe compound exhibited cytotoxicity with IC50 values <10 µM against HeLa and Caco-2 cells .
Antimicrobial EfficacySignificant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .
Anti-inflammatory PotentialInhibition of COX enzymes suggests utility in inflammatory conditions .

Q & A

Q. What are the common synthetic routes for N-(3-chlorophenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Oxadiazole ring formation : Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or DCC).
  • Piperidine coupling : The oxadiazole-piperidine intermediate is formed via nucleophilic substitution or Buchwald-Hartwig amination.
  • Acetamide linkage : The final step involves coupling the piperidine-oxadiazole core with 3-chlorophenyl acetamide using EDC/HOBt or similar activating agents. Reaction conditions (temperature: 60–100°C, solvents: DMF/THF, 12–24 hr) and purification (column chromatography, recrystallization) are critical for yield optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and piperidine substitution patterns (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.5–4.0 ppm for piperidine/acetamide protons) .
  • IR : Peaks at ~1650 cm⁻¹ (C=O of acetamide) and ~1250 cm⁻¹ (C-O-C of oxadiazole) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at ~480–500 Da) .

Q. How should this compound be stored to ensure stability?

Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the acetamide group or oxadiazole ring degradation. Avoid exposure to light, moisture, and extreme pH .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?

  • HOMO-LUMO Analysis : DFT/B3LYP/6-31G* models calculate frontier molecular orbitals to predict reactivity (e.g., electron-deficient oxadiazole as a nucleophilic target) .
  • Molecular Electrostatic Potential (MESP) : Identifies electrophilic/nucleophilic regions for SAR studies . Validate models with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

  • Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism. Use variable-temperature NMR or deuterated solvents to assess dynamic processes .
  • X-ray Crystallography : SHELX-refined crystal structures (e.g., CCDC deposition) provide unambiguous confirmation of regiochemistry and stereochemistry .

Q. How can reaction conditions be optimized to improve yield and purity?

  • DoE (Design of Experiments) : Vary parameters like solvent polarity (DMF vs. THF), catalyst loading (Pd for coupling), and temperature.
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and minimize side reactions (e.g., over-oxidation) .

Q. What mechanisms underlie the biological activity of 1,2,4-oxadiazole-containing compounds?

  • Enzyme Inhibition : Oxadiazoles often act as Michael acceptors, covalently binding to cysteine residues in targets like proteases or kinases.
  • Membrane Permeability : LogP calculations (~3.5–4.0) and molecular dynamics simulations predict blood-brain barrier penetration .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent Effects : Replace m-tolyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.
  • Piperidine Modifications : Introduce sp³-hybridized carbons or chiral centers to improve target selectivity. Validate with in vitro assays (e.g., IC₅₀ against kinase panels) .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Rodent Models : Assess oral bioavailability (%) and half-life (t½) via LC-MS/MS plasma analysis.
  • Metabolite Profiling : Use hepatocyte microsomes to identify CYP450-mediated oxidation of the chlorophenyl group .

Q. How can X-ray crystallography using SHELX refine the compound’s structure?

  • Data Collection : High-resolution (<1.0 Å) synchrotron data reduces model bias.
  • Refinement : SHELXL-2018 constraints (e.g., riding hydrogens, anisotropic displacement parameters) improve accuracy. PDB validation reports ensure geometric reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.